

## pharmacokinetic profile of [Compound X]

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Compound of Interest		
Compound Name:	Litseglutine B	
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An In-depth Technical Guide on the Pharmacokinetic Profile of Osimertinib

### Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has transformed the treatment of non-small cell lung cancer (NSCLC) by being highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having limited activity against wild-type EGFR.[1][2] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of osimertinib, designed for researchers, scientists, and drug development professionals.

## **Pharmacokinetic Profile**

Osimertinib demonstrates predictable pharmacokinetic characteristics, which are crucial for its clinical efficacy and safety profile. Its absorption, distribution, metabolism, and excretion have been extensively studied.[3]

## **Absorption**

Following oral administration, osimertinib is slowly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 6 to 7 hours.[4] The absolute oral bioavailability of osimertinib is 69.8%. The presence of a high-fat meal does not have a clinically significant impact on its absorption.

## **Distribution**



Osimertinib has a large volume of distribution at a steady state (Vss), estimated to be 918 L, indicating extensive distribution into tissues. It is highly bound to plasma proteins, with a binding percentage of 95%. Notably, osimertinib can effectively cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) metastases in NSCLC patients.

#### Metabolism

Osimertinib is primarily metabolized in the liver through oxidation and dealkylation, predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma. These metabolites circulate at approximately 10% of the concentration of the parent compound. In vitro studies have shown that AZ5104 is more potent against both mutant and wild-type EGFR, while AZ7550 has a potency and selectivity profile similar to osimertinib.

#### **Excretion**

Osimertinib is eliminated from the body primarily through feces, which accounts for 68% of the administered dose, with a smaller portion (14%) excreted in the urine. Only about 2% of the drug is excreted unchanged. The population-estimated mean elimination half-life is approximately 48 hours, and the oral clearance is 14.3 L/hr.

### **Data Presentation**

Table 1: Summary of Pharmacokinetic Parameters of Osimertinib



Parameter	Value	Reference(s)
Absorption		
Time to Cmax (Tmax)	6 - 7 hours	_
Absolute Bioavailability	69.8%	
Distribution		
Volume of Distribution (Vss)	918 L	
Plasma Protein Binding	95%	-
Metabolism		
Primary Metabolizing Enzymes	CYP3A4/5	_
Active Metabolites	AZ5104, AZ7550	
Excretion		_
Elimination Half-life (t½)	48 hours	_
Oral Clearance (CL/F)	14.3 L/h	-
Route of Elimination	Feces (68%), Urine (14%)	

## **Experimental Protocols**

# Protocol 1: Determination of Osimertinib Concentration in Biological Matrices by UPLC-MS/MS

This protocol outlines a general method for the quantification of osimertinib in plasma and tissue samples, based on commonly used ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques.

#### 1. Sample Preparation:

Plasma: To 50 μL of plasma, add an internal standard (e.g., glimepiride) and 350 μL of acetonitrile to precipitate proteins. Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes. Collect the supernatant for analysis.



• Tissue Homogenates (Lung, Brain): Homogenize tissue samples in a suitable buffer. Perform protein precipitation as described for plasma.

#### 2. UPLC-MS/MS Analysis:

- Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for osimertinib and the internal standard.

#### 3. Quantification:

- Construct a calibration curve using standards of known osimertinib concentrations in the same biological matrix.
- Determine the concentration of osimertinib in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

## Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical design for a preclinical pharmacokinetic study of osimertinib in rats.

#### 1. Animal Dosing and Sampling:

- Use adult Sprague-Dawley rats.
- Administer osimertinib orally via gavage at a specified dose (e.g., 8.0 mg/kg).
- Collect blood samples (approximately 0.2-0.4 mL) from the orbital sinus or other appropriate site at multiple time points post-dosing (e.g., 0.5, 2, 4, 8, 12, and 24 hours).
- Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

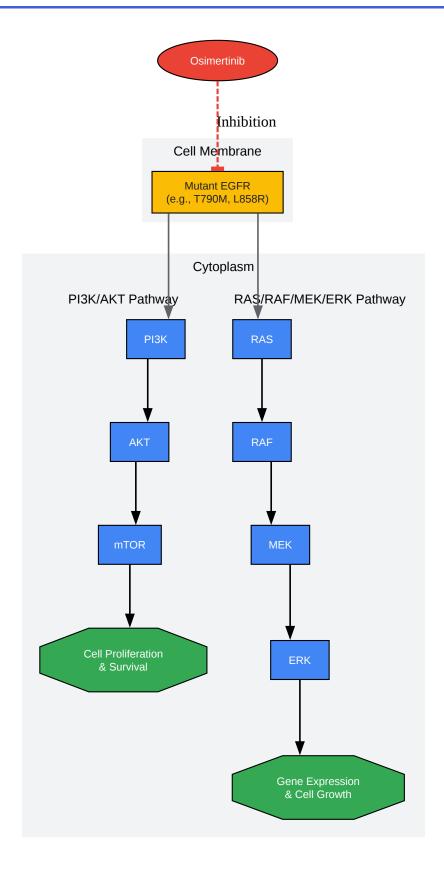


#### 2. Plasma Preparation:

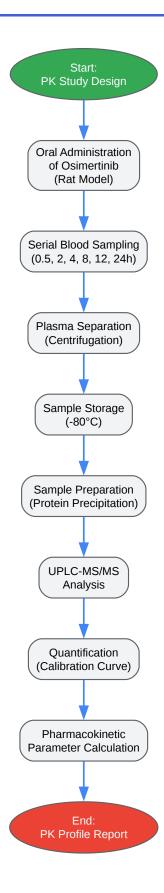
- Immediately after collection, centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- 3. Bioanalysis:
- Analyze the plasma samples for osimertinib concentration using the validated UPLC-MS/MS method described in Protocol 1.
- 4. Pharmacokinetic Analysis:
- Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance from the plasma concentration-time data.

# Mandatory Visualization Signaling Pathway









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